molecular formula C12H8Cl2O3S B15089942 4-Chloro-3-((3-chlorobenzyl)oxy)thiophene-2-carboxylic acid

4-Chloro-3-((3-chlorobenzyl)oxy)thiophene-2-carboxylic acid

Katalognummer: B15089942
Molekulargewicht: 303.2 g/mol
InChI-Schlüssel: VNGZTJFGIBKLQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-3-((3-chlorobenzyl)oxy)thiophene-2-carboxylic acid is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique structural and electronic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-((3-chlorobenzyl)oxy)thiophene-2-carboxylic acid typically involves the reaction of 3-chlorobenzyl alcohol with 4-chlorothiophene-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-3-((3-chlorobenzyl)oxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Chloro-3-((3-chlorobenzyl)oxy)thiophene-2-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Chloro-3-((3-chlorobenzyl)oxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Chloro-4-((3-chlorobenzyl)oxy)thiophene-2-carboxylic acid
  • 4-Bromo-3-((3-chlorobenzyl)oxy)thiophene-2-carboxylic acid
  • 4-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid

Uniqueness

4-Chloro-3-((3-chlorobenzyl)oxy)thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.

Eigenschaften

Molekularformel

C12H8Cl2O3S

Molekulargewicht

303.2 g/mol

IUPAC-Name

4-chloro-3-[(3-chlorophenyl)methoxy]thiophene-2-carboxylic acid

InChI

InChI=1S/C12H8Cl2O3S/c13-8-3-1-2-7(4-8)5-17-10-9(14)6-18-11(10)12(15)16/h1-4,6H,5H2,(H,15,16)

InChI-Schlüssel

VNGZTJFGIBKLQE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Cl)COC2=C(SC=C2Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.